molecular formula C12H18N2O2 B8526804 (R)-4-(2-(1-Ethyl-1H-pyrrol-2-yl)ethyl)-4-methyloxazolidin-2-one

(R)-4-(2-(1-Ethyl-1H-pyrrol-2-yl)ethyl)-4-methyloxazolidin-2-one

Cat. No. B8526804
M. Wt: 222.28 g/mol
InChI Key: QAIAHWFWCGQRLF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCn1cccc1C=CC1(C)COC(=O)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCn1cccc1CCC1(C)COC(=O)N1

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[CH3:1][C:2]1([CH:8]=[CH:9][c:10]2[n:11]([CH2:15][CH3:16])[cH:12][cH:13][cH:14]2)[NH:3][C:4](=[O:7])[O:5][CH2:6]1>>[CH3:1][C:2]1([CH2:8][CH2:9][c:10]2[n:11]([CH2:15][CH3:16])[cH:12][cH:13][cH:14]2)[NH:3][C:4](=[O:7])[O:5][CH2:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CCn1cccc1C=CC1(C)COC(=O)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCn1cccc1C=CC1(C)COC(=O)N1

Outcomes

Product
Name
CCn1cccc1CCC1(C)COC(=O)N1
Type
product
Smiles
CCn1cccc1CCC1(C)COC(=O)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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